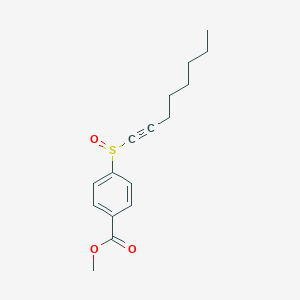
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is an organosulfur compound characterized by the presence of a sulfinyl group attached to an alkyne and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.
Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate: Similar structure but with a sulfone group instead of a sulfinyl group.
Methyl 4-(oct-1-ene-1-sulfinyl)benzoate: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is unique due to the presence of both an alkyne and a sulfinyl group.
Propiedades
Número CAS |
648436-56-0 |
|---|---|
Fórmula molecular |
C16H20O3S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
methyl 4-oct-1-ynylsulfinylbenzoate |
InChI |
InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3 |
Clave InChI |
QPVFQTRURIWQKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
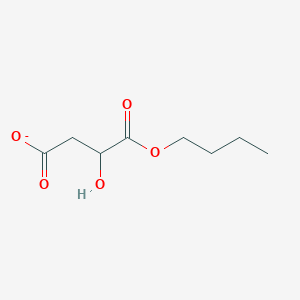
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
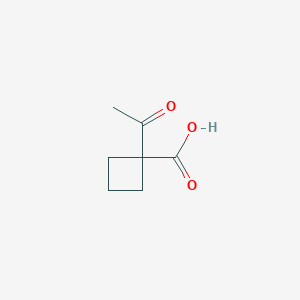
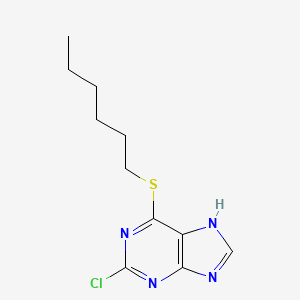
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
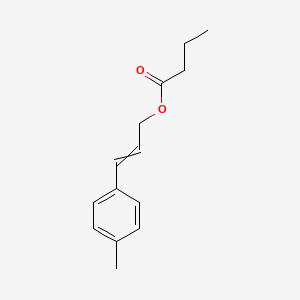
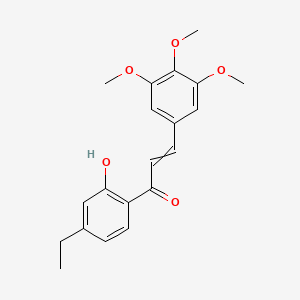
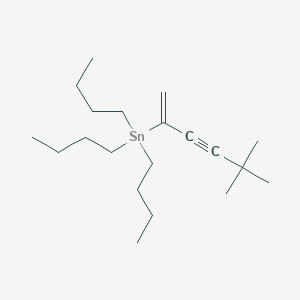
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
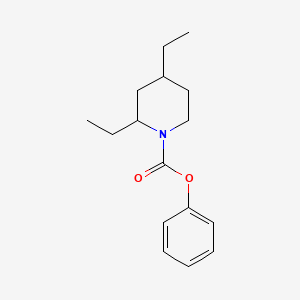
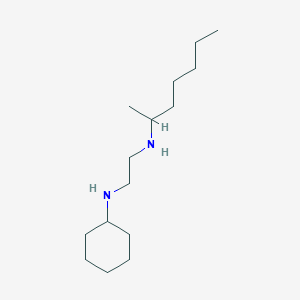
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
